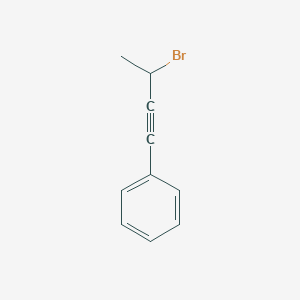
(3-Bromobut-1-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromobut-1-yn-1-yl)benzene is an organic compound with the molecular formula C₁₀H₉Br. It consists of a benzene ring substituted with a 3-bromobut-1-yn-1-yl group. This compound is of interest due to its unique structure, which combines a bromine atom, an alkyne, and an aromatic ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Bromobut-1-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the bromination of but-1-yne followed by a coupling reaction with benzene. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or 2,2’-azobis(isobutyronitrile) in a suitable solvent like carbon tetrachloride or acetonitrile . The resulting 3-bromobut-1-yne is then subjected to a coupling reaction with benzene under palladium-catalyzed conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves continuous-flow processes to enhance efficiency and scalability. The bromination step can be optimized in a continuous-flow photoreactor, significantly reducing reaction time and improving conversion rates . This method allows for the production of large quantities of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromobut-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and bases (potassium carbonate, sodium hydride).
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄), copper(I) iodide, and bases (triethylamine, diisopropylethylamine).
Oxidation Reactions: Oxidizing agents (potassium permanganate, osmium tetroxide), solvents (water, acetone).
Major Products Formed
Substitution Reactions: Substituted but-1-yn-1-ylbenzenes.
Coupling Reactions: Disubstituted alkynes or enynes.
Oxidation Reactions: Diketones or carboxylic acids.
Applications De Recherche Scientifique
(3-Bromobut-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of anticancer and antiviral agents.
Mécanisme D'action
The mechanism of action of (3-Bromobut-1-yn-1-yl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In coupling reactions, the alkyne group forms a carbon-carbon bond with an aryl or vinyl halide through a palladium-catalyzed cross-coupling mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromobut-1-yn-1-yl)trimethylsilane: Similar structure with a trimethylsilyl group instead of a benzene ring.
(3-Bromo-1-phenyl-1-butyne): Similar structure with a phenyl group instead of a benzene ring.
(4-Bromo-3-buten-1-yn-1-yl)benzene: Similar structure with an additional double bond in the alkyne chain.
Uniqueness
(3-Bromobut-1-yn-1-yl)benzene is unique due to its combination of a bromine atom, an alkyne group, and a benzene ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo substitution, coupling, and oxidation reactions makes it valuable in the synthesis of complex organic molecules and materials.
Propriétés
Numéro CAS |
27975-80-0 |
|---|---|
Formule moléculaire |
C10H9Br |
Poids moléculaire |
209.08 g/mol |
Nom IUPAC |
3-bromobut-1-ynylbenzene |
InChI |
InChI=1S/C10H9Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,1H3 |
Clé InChI |
PJKBUAHLJRBXIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CC1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


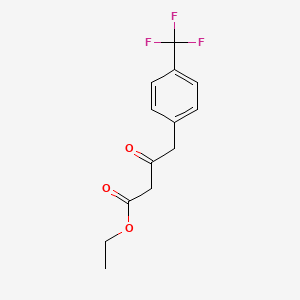
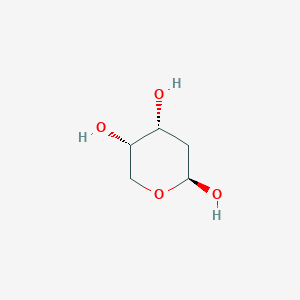

![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)


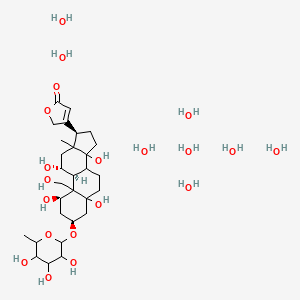
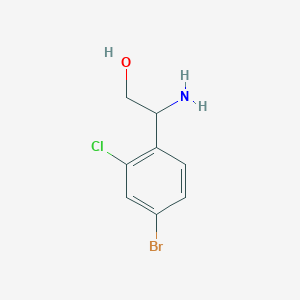

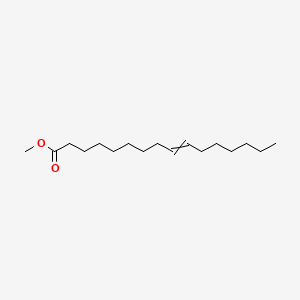
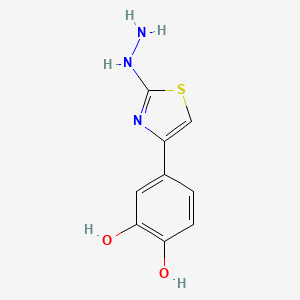

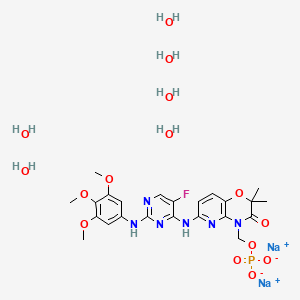
![[(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate](/img/structure/B15146398.png)
